
Primulasaponin II
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of primulasaponin II involves the extraction of the compound from plant sources. The roots of Primula species are typically dried and ground before being subjected to solvent extraction using methanol . The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Industrial Production Methods
Industrial production of this compound focuses on optimizing the extraction and purification processes to yield high-purity compounds. This involves scaling up the extraction process and employing advanced chromatographic methods to ensure the efficient isolation of this compound from plant materials .
Análisis De Reacciones Químicas
Hydrolysis
Hydrolysis is a critical reaction that breaks down Primulasaponin II into its aglycone and sugar components.
-
Process: This reaction typically involves breaking a chemical bond through the addition of water. In the case of this compound, hydrolysis cleaves the glycosidic bonds, separating the sugar moieties from the aglycone core.
-
Conditions: Hydrolysis can be achieved using acidic conditions or enzymatic catalysis. Acidic hydrolysis involves the use of acids to catalyze the reaction, while enzymatic hydrolysis employs specific enzymes to selectively cleave the glycosidic bonds.
-
Products: The main products of hydrolysis are the aglycone protoprimulagenin A and various sugar molecules. Protoprimulagenin A is the triterpene backbone of this compound, and the released sugars can be identified and quantified.
Oxidation
Oxidation reactions introduce oxygen-containing functional groups into the this compound molecule, modifying its chemical properties.
-
Process: Oxidation involves the loss of electrons from a molecule. In this compound, oxidation can occur at various sites, leading to the formation of new functional groups such as carbonyls, carboxyls, or epoxides.
-
Reagents: Common oxidizing agents include hydrogen peroxide (H2O2) and other peroxy compounds. These reagents facilitate the addition of oxygen atoms to the molecule.
-
Applications: Oxidation can enhance the compound’s reactivity and alter its biological activity. For instance, oxidation products may exhibit different pharmacological properties compared to the parent compound.
Glycosylation
Glycosylation involves the attachment of sugar moieties to the aglycone, enhancing the compound’s solubility and bioavailability.
-
Process: Glycosylation is the process of adding a carbohydrate to another molecule. In the context of this compound, this typically involves attaching sugars to the aglycone protoprimulagenin A.
-
Enzymatic Glycosylation: Enzymatic glycosylation is commonly employed to achieve specific glycosylation patterns. Enzymes such as glycosyltransferases catalyze the transfer of sugar residues from activated nucleotide sugars to the aglycone.
-
Outcomes: Glycosylation can significantly impact the compound’s pharmacological profile, affecting its solubility, stability, and interactions with biological targets. The specific glycosylation pattern contributes to the unique properties of this compound.
Spectroscopic Data of Primulasaponin
Spectroscopic methods, including NMR and mass spectrometry, are crucial for identifying and characterizing this compound and its reaction products .
Table 1: Spectroscopic Data of Primulasaponin
C No. | 13C | 1H (m, J in Hz) | C No. | 13C | 1H (m, J in Hz) |
---|---|---|---|---|---|
1 | 40.2 | 28 | 78.68 | 3.48(d, 7.5) | |
2 | 27.0 | 2.01(m) | 29 | 33.93 | 0.94 (s) |
3 | 92.0 | 30 | 24.98 | 0.9(s) | |
4 | 40.7 | GlcA-1 | 105.44 | 4.44(d, 7.9) | |
5 | 56.8 | GlcA-2 | 79.27 | 3.9 (dd, 7.9, 8.9) | |
6 | 18.73 | GlcA-3 | 81.08 | 4.05 (t, 9.9) | |
7 | 35.18 | GlcA-4 | 72.1 | 3.58 (d, 9.3) | |
8 | 43.2 | 1.72(m) | GlcA-5 | 76.87 | 3.63 (d, 9.3) |
9 | 51.4 | 21 | 37.04 | 2.08(m) | |
22 | 32.14 | 1.77(m) | Rha-6 | 17.93 | 1.25 (d, 2.1) |
23 | 28.25 | 1.05(s) | Glu-1 | 102.5 | 4.86 (d, 8.3) |
24 | 16.78 | 0.86(s) | Glu-2 | 76.15 | 3.22 (dd, 7.6, 9.5) |
25 | 16.81 | 0.88(s) | Glu-3 | 77.88 | 3.33 (t, 9.2, 9.2) |
26 | 18.83 | 1.14(s) | Glu-4 | 72.63 | 3.05 (dd, 8.9, 9.8) |
27 | 19.93 | 1.22(s) | Glu-5 | 78.13 | 3.38 (m) |
Note: Chemical shifts are expressed in δ values (ppm). TMS was used as an internal reference. Spectra recorded in CD3OD.
Cytotoxic Activity of Primulasaponin
Primulasaponin exhibits cytotoxic activity against several cancer cell lines . The compound has been tested against A549, HeLa, LS180, and ARPE19 cell lines, with varying degrees of efficacy .
Table 2: Cytotoxic Activity of Primulasaponin
Compound | Cell Lines* | |||
---|---|---|---|---|
A549 | HeLa | LS180 | ARPE19 | |
Primulasaponin | 13.6 ± 1.5b | 23.5 ± 1.0c | 9.3 ± 0.8a | 22.2 ± 2.1c |
Doxorubicin** | 8.3 ± 0.2 | 5.6 ± 0.2 | 4.7 ± 0.3 | 7.8 ± 0.3 |
*IC50 values represent a mean and standard derivation (µM ± SD; n=3) of three independent experiments.
**Doxorubicin was used as a positive control. a, b, c Statically significant differences (p < 0.05); one-way ANOVA with post hoc Tukey test.
Aplicaciones Científicas De Investigación
Biochemical Studies
Primulasaponin II serves as a model compound in the study of triterpenoid saponins, aiding researchers in understanding structure-activity relationships. Its interactions with enzymes and proteins have been extensively documented, revealing its role in inhibiting protease activity and promoting apoptosis in cancer cells.
Pharmacological Research
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, making it a potential candidate for anticancer drug development. Its anti-inflammatory properties are also being investigated for therapeutic applications in treating inflammatory diseases .
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of this compound on cancer cells. For instance, it has been shown to induce apoptosis in multi-factorial drug-resistant cancer cells, suggesting its potential as a chemotherapeutic agent .
Anti-Inflammatory Effects
This compound has demonstrated anti-inflammatory properties, which are being explored for use in treating conditions such as arthritis and other inflammatory disorders. Its ability to modulate immune responses makes it a valuable candidate for further pharmacological development .
Natural Health Products
Due to its bioactive properties, this compound is utilized in the formulation of natural health products and cosmetics. Its antioxidant and anti-inflammatory effects contribute to skin health and overall wellness products .
Cosmetics
The compound's anti-inflammatory and antioxidant properties make it suitable for incorporation into cosmetic formulations aimed at enhancing skin health and reducing inflammation .
Data Tables
High-Yield Production Studies
Recent research has focused on identifying high-yielding sources of this compound from various Primula species. For example, Primula grandis was found to accumulate significant amounts of related saponins, suggesting its potential as a sustainable source for extraction . In vitro root cultures have also been shown to produce higher yields compared to traditional harvesting methods, emphasizing the importance of sustainable practices in sourcing this compound .
Mecanismo De Acción
Primulasaponin II exerts its effects through various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Primulasaponin I: Another triterpenoid saponin found in Primula species, known for its similar pharmacological properties.
Sakurasosaponin: A closely related saponin with comparable bioactive effects.
Uniqueness
Primulasaponin II is unique due to its specific glycosylation pattern, which contributes to its distinct pharmacological profile. Its higher content in certain Primula species also makes it a valuable compound for research and industrial applications .
Actividad Biológica
Primulasaponin II, a triterpene saponin derived from various species of the Primula genus, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from a variety of research studies.
Chemical Composition and Structure
This compound is structurally related to other saponins, such as Primulasaponin I and sakurasosaponin. The molecular formula and structure are critical for understanding its biological activity. Research has identified unique features in the saponin's sugar chain and aglycone components, which influence its solubility and interaction with biological systems .
1. Wound Healing Properties
A study highlighted that extracts containing this compound exhibited significant wound healing activity. The butanol fraction of Primula vulgaris roots, rich in Primulasaponins, was shown to inhibit collagenase and elastase enzymes, which are involved in extracellular matrix degradation. This inhibition promotes tissue repair and regeneration .
2. Antioxidant Activity
This compound has demonstrated antioxidant properties, contributing to cellular protection against oxidative stress. In vitro assays showed that extracts with high concentrations of this saponin can scavenge free radicals effectively, which is crucial for preventing cellular damage .
3. Cytotoxic Effects
Research on the cytotoxicity of this compound revealed its potential in cancer therapy. In particular, studies indicated that it induces apoptosis in various cancer cell lines by modulating key apoptotic proteins such as BCL-2 and p53. This suggests a mechanism where this compound can selectively target cancer cells while sparing normal cells .
4. Anti-inflammatory Properties
The anti-inflammatory effects of this compound were investigated through its ability to modulate inflammatory pathways. It has been shown to reduce levels of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), thus alleviating inflammation .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : By inhibiting enzymes like collagenase and elastase, this compound supports wound healing and tissue integrity.
- Modulation of Apoptosis : Its ability to influence apoptotic pathways highlights its potential as an anticancer agent.
- Antioxidant Defense : The scavenging of free radicals helps protect cells from oxidative damage, a common pathway in many diseases.
Case Study 1: Wound Healing in Animal Models
In vivo studies using linear incision and circular excision models demonstrated that topical application of Primulasaponin-rich extracts significantly accelerated wound closure compared to controls. Histological analysis revealed enhanced collagen deposition and fibroblast proliferation at the wound site .
Case Study 2: Cytotoxicity Assessment
A study evaluating the cytotoxic effects of this compound on HT-29 colorectal cancer cells showed a dose-dependent increase in apoptosis markers. Flow cytometry analysis confirmed significant cell death at higher concentrations, indicating its potential as a therapeutic agent in colorectal cancer treatment .
Comparative Analysis of Saponins
Saponin Type | Source Plant | Biological Activity | Mechanism of Action |
---|---|---|---|
Primulasaponin I | Primula vulgaris | Wound healing | Collagenase and elastase inhibition |
This compound | Primula vulgaris | Antioxidant, cytotoxic | Free radical scavenging, apoptosis induction |
Sakurasosaponin | Primula grandis | Antimicrobial | Disruption of microbial membranes |
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-[[(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H96O27/c1-23-32(64)35(67)39(71)49(78-23)85-45-36(68)34(66)25(19-60)79-51(45)83-43-41(73)44(47(74)75)84-52(46(43)86-50-40(72)37(69)42(26(20-61)80-50)82-48-38(70)33(65)24(62)21-76-48)81-31-11-12-55(6)27(54(31,4)5)9-13-56(7)28(55)10-14-59-29-17-53(2,3)15-16-58(29,22-77-59)30(63)18-57(56,59)8/h23-46,48-52,60-73H,9-22H2,1-8H3,(H,74,75)/t23-,24+,25+,26+,27-,28+,29+,30+,31-,32-,33-,34-,35+,36-,37+,38+,39+,40+,41-,42+,43-,44-,45+,46+,48-,49-,50-,51-,52+,55-,56+,57-,58+,59-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCAFVYIKFVFFL-IRJCFPFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3OC4C(C(C(C(O4)CO)OC5C(C(C(CO5)O)O)O)O)O)OC6CCC7(C(C6(C)C)CCC8(C7CCC91C8(CC(C2(C9CC(CC2)(C)C)CO1)O)C)C)C)C(=O)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O[C@H]6CC[C@@]7([C@H]8CC[C@@]91[C@@H]2CC(CC[C@]2(CO9)[C@@H](C[C@]1([C@@]8(CC[C@H]7C6(C)C)C)C)O)(C)C)C)C(=O)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H96O27 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1237.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208599-88-6 | |
Record name | (2S,3S,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-[[(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]oxane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the advantages of using in vitro adventitious root cultures for Primulic acid II production compared to traditional harvesting methods?
A1: Traditional harvesting of Primulic acid II from Primula veris subsp. veris involves uprooting the entire plant, which is destructive and unsustainable. In contrast, in vitro adventitious root cultures offer a sustainable alternative for Primulic acid II production. This method allows for the continuous production of roots without harming wild populations. A study demonstrated that Primula veris subsp. veris roots grown in vitro at 22°C yielded 5.67 times more Primulic acid II than soil-grown roots. [] This highlights the potential of in vitro cultures for achieving higher yields of this valuable compound. Furthermore, in vitro cultivation allows for controlled growth conditions, potentially leading to more consistent compound production and reducing reliance on pesticides. []
Q2: Which Primula species are particularly promising for obtaining high yields of Primulic acid II and related saponins?
A2: While Primula veris subsp. veris is commonly used for Primulic acid II extraction, research has identified other promising species within the Primula genus. Primula vulgaris and Primula megaseifolia have shown significant accumulation of Primulic acid II. [] Interestingly, Primula grandis stands out by accumulating Primulasaponin I (closely related to Primulic acid II) as its almost sole secondary metabolite, reaching concentrations of 15-20% in its roots. [] This finding suggests that Primula grandis could be a valuable source for obtaining high yields of Primulasaponin I specifically. These discoveries underscore the importance of exploring the phytochemical diversity within the Primula genus for identifying species with high production potential for specific saponins.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.